molecular formula C20H16N2OS B11469130 2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole

2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B11469130
M. Wt: 332.4 g/mol
InChI Key: RUUVPUJXYAPIQZ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions with aromatic aldehydes. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. The process may also involve heating under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole
  • 2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-triazole
  • 2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxazole

Uniqueness

Compared to similar compounds, 2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

2-(4-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H16N2OS/c1-14-9-11-16(12-10-14)19-21-22-20(23-19)24-13-17-7-4-6-15-5-2-3-8-18(15)17/h2-12H,13H2,1H3

InChI Key

RUUVPUJXYAPIQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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